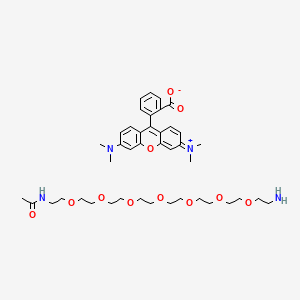

Tamra-peg2-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

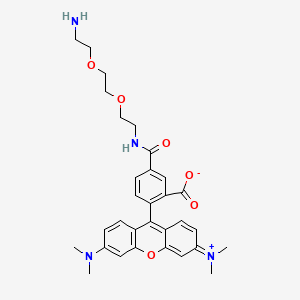

テトラメチルローダミン-peg2-NH2は、2つのポリエチレングリコール(PEG)ユニットとアミノ基(NH2)を含むテトラメチルローダミン(TAMRA)の誘導体です。 この化合物は、その蛍光特性と縮合反応によってカルボキシル基と共有結合を形成する能力により、さまざまな科学研究の用途で広く使用されています .

準備方法

合成経路と反応条件

テトラメチルローダミン-peg2-NH2は、テトラメチルローダミンコアに2つのポリエチレングリコールユニットを結合することにより合成されます。アミノ基はPEG鎖に導入され、カルボキシル基と反応して安定な共有結合を形成することができます。合成には次の手順が含まれます。

PEG化: PEGユニットは、一連の化学反応によってテトラメチルローダミンコアに結合されます。

アミノ化: アミノ基はPEG鎖に導入され、カルボキシル基と反応できるようになります。

工業生産方法

テトラメチルローダミン-peg2-NH2の工業生産には、高純度と収率を確保するために、自動化されたシステムを使用した大規模合成が含まれます。プロセスには以下が含まれます。

原料の調製: 高純度のテトラメチルローダミンとポリエチレングリコールが調製されます。

反応設定: PEG化とアミノ化反応は、一貫性を確保するために制御された環境で行われます。

精製: 最終生成物は、クロマトグラフィー技術を使用して精製され、不純物が除去されます。

化学反応の分析

反応の種類

テトラメチルローダミン-peg2-NH2は、次のものを含むいくつかのタイプの化学反応を受けます。

縮合反応: アミノ基はカルボキシル基と反応して、安定な共有結合を形成します.

クリックケミストリー: この化合物は、銅触媒アザイド-アルキン環状付加反応に参加することができます.

一般的な試薬と条件

縮合反応: 一般的な試薬には、カルボキシル含有化合物が含まれ、反応は通常、N、N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下で行われます。

クリックケミストリー: 試薬には、アザイドとアルキンが含まれ、銅(I)が触媒として使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、テトラメチルローダミン-peg2-NH2とさまざまな生体分子または合成化合物の共有結合コンジュゲートです。

科学研究の用途

テトラメチルローダミン-peg2-NH2は、その蛍光特性と安定な共有結合を形成する能力により、科学研究で広く使用されています。いくつかのアプリケーションには以下が含まれます。

蛍光標識: タンパク質、核酸、その他の生体分子を標識して、イメージングや検出に使用されます.

バイオセンサー: 特定の生体分子を検出するためのバイオセンサーの開発に使用されます.

ドラッグデリバリー: 治療薬の分布と放出を追跡するために、ドラッグデリバリーシステムで使用されます.

科学的研究の応用

Tamra-peg2-NH2 is extensively used in scientific research due to its fluorescent properties and ability to form stable covalent bonds. Some of its applications include:

Fluorescent Labeling: Used to label proteins, nucleic acids, and other biomolecules for imaging and detection.

Biosensors: Employed in the development of biosensors for detecting specific biomolecules.

Drug Delivery: Utilized in drug delivery systems to track the distribution and release of therapeutic agents.

Molecular Probes: Acts as a molecular probe in various biochemical assays to study cellular processes.

作用機序

テトラメチルローダミン-peg2-NH2は、その蛍光特性と共有結合を形成する能力を通じて効果を発揮します。アミノ基は標的分子上のカルボキシル基と反応して、安定なコンジュゲートを形成します。 テトラメチルローダミンコアの蛍光により、さまざまな生物学的および化学的システムにおけるこれらのコンジュゲートの可視化と追跡が可能になります .

類似の化合物との比較

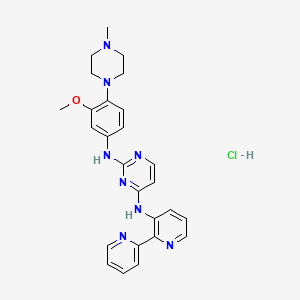

類似の化合物

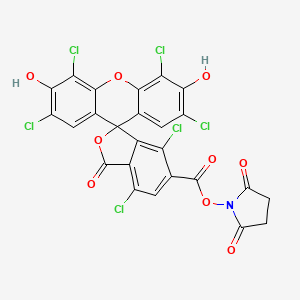

テトラメチルローダミン(TAMRA): テトラメチルローダミン-peg2-NH2の親化合物で、同様の蛍光標識用途に使用されます。

テトラメチルローダミン-peg4-NH2: 4つのポリエチレングリコールユニットを持つ類似の化合物で、溶解性と柔軟性が向上しています。

テトラメチルローダミン-peg2-COOH: アミノ基ではなくカルボキシル基を持つ誘導体で、異なるコンジュゲーション戦略に使用されます.

独自性

テトラメチルローダミン-peg2-NH2は、蛍光特性とアミノ基の存在を組み合わせているため、カルボキシル基と安定な共有結合を形成することができます。 これは、蛍光標識、バイオセンサー、ドラッグデリバリーシステムなど、さまざまな科学研究の用途で非常に汎用性が高いことを意味します .

類似化合物との比較

Similar Compounds

Tetramethylrhodamine (TAMRA): The parent compound of Tamra-peg2-NH2, used for similar fluorescent labeling applications.

Tamra-peg4-NH2: A similar compound with four polyethylene glycol units, offering increased solubility and flexibility.

Tamra-peg2-COOH: A derivative with a carboxyl group instead of an amino group, used for different conjugation strategies.

Uniqueness

This compound is unique due to its combination of fluorescent properties and the presence of an amino group, allowing it to form stable covalent bonds with carboxyl groups. This makes it highly versatile for various scientific research applications, including fluorescent labeling, biosensors, and drug delivery systems .

特性

分子式 |

C31H36N4O6 |

|---|---|

分子量 |

560.6 g/mol |

IUPAC名 |

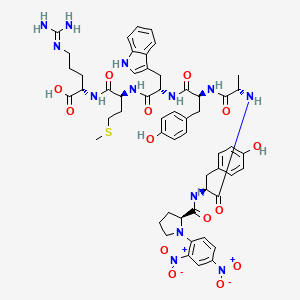

5-[2-[2-(2-aminoethoxy)ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C31H36N4O6/c1-34(2)21-6-9-24-27(18-21)41-28-19-22(35(3)4)7-10-25(28)29(24)23-8-5-20(17-26(23)31(37)38)30(36)33-12-14-40-16-15-39-13-11-32/h5-10,17-19H,11-16,32H2,1-4H3,(H-,33,36,37,38) |

InChIキー |

GMRKVPYOUYBUMT-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCN)C(=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)

![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)